molecular formula C13H18ClN3O B15053574 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride CAS No. 88915-17-7

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride

Cat. No.: B15053574
CAS No.: 88915-17-7
M. Wt: 267.75 g/mol
InChI Key: CEDHQZUFZYQAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a heterocyclic compound featuring a benzoimidazolone core linked to a piperidine moiety via a methylene bridge, with a hydrochloride counterion (CAS 6961-12-2; C₁₂H₁₅N₃O·HCl) . The compound’s structural flexibility allows for modifications that enhance potency, selectivity, and pharmacokinetic properties.

Properties

CAS No.

88915-17-7

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,17);1H

InChI Key

CEDHQZUFZYQAIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C3=CC=CC=C3NC2=O.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Alkylation Pathways

A foundational approach involves the alkylation of 1,3-dihydro-2H-benzo[d]imidazol-2-one with a piperidin-4-ylmethyl electrophile. In one protocol, sodium hydride deprotonates the benzimidazolone scaffold, enabling reaction with in-situ-generated 3-(2-chlorophenyl)propanoyl chloride to yield intermediate 16 . Subsequent alkylation with α-bromo carbonyl derivatives (e.g., ethyl 2-bromoacetate) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) produces the target compound after hydrolysis. This method, however, suffers from moderate yields (36%–45%) due to competing side reactions during acyl-urea formation.

Coupling Reactions with HOBt/HBTU Activation

Alternative routes employ hydroxybenzotriazole (HOBt) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) to facilitate amide bond formation. For example, tert-butyl diethylphosphonoacetate reacts with p-chlorobenzyl bromide under basic conditions to form phosphonate 24 , which undergoes Horner-Wadsworth-Emmons reaction with formaldehyde to yield 25 . Deprotection with trifluoroacetic acid (TFA) and coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one (26 ) using HOBt/HBTU and diisopropylethylamine (DIPEA) achieves the final product in 78% yield. This method prioritizes regioselectivity but requires stringent anhydrous conditions.

Curtius Rearrangement and Protective Group Chemistry

A patent-pending method (CN106432232A) outlines a scalable four-step synthesis starting from 4-piperidone hydrochloride. Protection with di-tert-butyl dicarbonate forms N-tertbutyloxycarbonyl-4-piperidone (II ), which undergoes reductive amination with ammonia and sodium cyanoborohydride to yield III . Acidification with hydrochloric acid and subsequent Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene produces the target compound in 79% yield. This route emphasizes industrial applicability, with a total yield of 73% over four steps.

Key Reaction Mechanisms and Intermediate Characterization

Deprotonation and Alkylation Dynamics

The sodium hydride-mediated deprotonation of benzimidazolone generates a nucleophilic nitrogen center, enabling electrophilic attack by α-bromo esters. Kinetic studies reveal that DBU enhances alkylation efficiency by stabilizing transition states through hydrogen bonding. However, steric hindrance from the piperidinylmethyl group limits reactivity, necessitating excess alkylating agents.

HOBt/HBTU-Mediated Coupling

Mechanistic analysis of HOBt/HBTU activation shows that the uronium salt forms an active ester with the carboxylic acid, which undergoes nucleophilic displacement by the piperidine amine. FT-IR spectroscopy confirms intermediate O-acylisourea formation, while HPLC monitoring identifies residual starting materials as primary yield-limiting factors.

Curtius Rearrangement and Azide Intermediates

In the patented route, DPPA converts the acylated intermediate IV into an acyl azide, which decomposes via Curtius rearrangement to an isocyanate. Trapping with piperidine forms the urea linkage, with in-situ hydrochloride formation achieving the final salt. Gas chromatography-mass spectrometry (GC-MS) detects transient isocyanate species, validating the mechanism.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Coupling Reactions : Dichloromethane (DCM) outperforms dimethylformamide (DMF) in minimizing epimerization, with optimal yields at 0°C.
  • Curtius Rearrangement : Toluene at reflux (110°C) maximizes isocyanate yield, while lower temperatures favor side-product formation.

Catalytic and Stoichiometric Considerations

  • Reductive Amination : Sodium cyanoborohydride (3 equiv.) in methanol achieves 93% conversion, whereas sodium borohydride results in <50% yield due to competing imine reduction.
  • Protective Group Strategy : tert-Butoxycarbonyl (Boc) protection prevents piperidine ring opening during acidification steps, as confirmed byC NMR.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.21 (d, J = 6.8 Hz, 2H, CH2), 3.82–3.75 (m, 2H, piperidine), 2.94–2.86 (m, 2H, piperidine), 2.45 (s, 3H, CH3).
  • HPLC Purity : >99% achieved via C18 reverse-phase chromatography (acetonitrile/water, 70:30).

Comparative Yield Data

Method Key Reagents Yield (%) Purity (%)
Nucleophilic Alkylation DBU, ethyl 2-bromoacetate 45 98
HOBt/HBTU Coupling HBTU, DIPEA 78 99
Curtius Rearrangement DPPA, triethylamine 79 99

Comparative Analysis of Methodologies

Scalability and Industrial Feasibility

The Curtius rearrangement route offers superior scalability (multi-kilogram batches) but requires specialized equipment for azide handling. In contrast, HOBt/HBTU coupling is better suited for small-scale API synthesis due to reagent costs.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Analogs

Halogenation of the benzoimidazolone ring significantly impacts PLD inhibition. Key derivatives include:

Compound Substituent PLD1 IC₅₀ (nM) PLD2 IC₅₀ (nM) Selectivity (PLD1/PLD2) Source
Unsubstituted parent None 660 6800 ~10-fold
5-Fluoro analog 5-F 46 933 ~20-fold
5-Chloro analog 5-Cl N/A N/A Dual inhibitor
5-Bromo analog 5-Br 12e/12i* 12e/12i* Dual inhibitor

*Compounds 12e and 12i exhibited dual PLD1/2 inhibition with ~3-fold preference for PLD1 . The (S)-methyl group on the ethylenediamine linker enhances PLD1 selectivity, while halogenation at the 5-position improves potency .

Bioisosteric Replacements

Replacing the benzoimidazolone scaffold with a 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one moiety (e.g., compounds 72 and 82 ) shifted selectivity toward PLD2, achieving 10–40-fold preference over PLD1 . This highlights the role of scaffold rigidity and spatial arrangement in isoform discrimination.

Antimicrobial Derivatives

Alkylation of the piperidine nitrogen with aryl/alkyl halides (e.g., 5,6-dimethoxy indanone derivatives) generated analogs with potent antibacterial and antifungal activity. These modifications retain the core structure but introduce hydrophobic groups that enhance microbial membrane penetration .

Domperidone and Gastrointestinal Agents

Domperidone (5-chloro-1-[3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl]piperidin-4-yl-1H-benzo[d]imidazol-2(3H)-one) shares the benzoimidazolone-piperidine scaffold but includes a chloro substitution and extended propyl chain. It acts as a dopamine D₂ receptor antagonist and prokinetic agent, contrasting with the PLD-focused activity of the parent compound .

Dopamine Receptor Antagonists

Derivatives like 12 (1-(1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one oxalate) exhibit D₂ receptor antagonism, demonstrating the scaffold’s versatility in targeting neurological pathways .

Key Research Findings

  • Selectivity Mechanisms : The (S)-methyl group and halogenation patterns are critical for PLD1 selectivity, likely through allosteric modulation rather than HKD catalytic site binding .
  • Structural Insights : Bioisosteric replacements (e.g., spirocyclic systems) reveal that PLD2 preference requires bulkier, conformationally constrained scaffolds .
  • Therapeutic Potential: While domperidone and antimicrobial derivatives validate the scaffold’s clinical relevance, PLD inhibitors like compound 69 (PLD1 IC₅₀ = 46 nM) show promise in oncology by reducing cancer cell invasiveness .

Biological Activity

1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a compound of significant interest due to its diverse biological activities. Characterized by a unique structure combining a piperidine ring and a benzimidazole core, this compound has been explored for various pharmacological applications, including antibacterial, antifungal, and anti-inflammatory properties.

  • Molecular Formula : C13H18ClN3O
  • Molecular Weight : 267.75 g/mol
  • CAS Number : 88915-17-7
  • IUPAC Name : 3-(piperidin-4-ylmethyl)-1H-benzimidazol-2-one; hydrochloride

The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays and therapeutic applications.

The biological activity of 1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate their activity, influencing various signaling pathways. The exact mechanisms are still under investigation but are believed to involve the inhibition of pro-inflammatory cytokines and other mediators.

Antibacterial Activity

Research indicates that compounds related to benzimidazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

CompoundMIC (mg/mL)Target Bacteria
1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-oneTBDS. aureus, E. coli
4-Methyl-2-piperidin-3-yl-1H-benzimidazole dihydrochloride0.0039S. aureus
2-(piperidin-4-yl)-1H-benzo[d]imidazoleTBDE. coli

Anti-inflammatory Activity

A notable study identified a derivative of this compound that exhibited strong anti-inflammatory effects, particularly in inhibiting nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The most potent derivative showed an IC50 value of 0.86 μM for NO production and 1.87 μM for TNF-α production .

CompoundIC50 (μM)Activity
Derivative 6e0.86 (NO)Inhibitor
Derivative 6e1.87 (TNF-α)Inhibitor

Case Studies

A comprehensive study involved the synthesis of several derivatives based on the benzimidazole framework, leading to the identification of compounds with enhanced biological activity compared to traditional anti-inflammatory agents like ibuprofen . The study utilized in vivo models to assess the efficacy of these compounds in reducing inflammation.

Q & A

Q. Conflicting biological activity What experimental variables could explain this?

  • Methodological Answer :
  • Cell Line Variability : Compare results across multiple cell lines (e.g., HEK293 vs. CHO cells) .
  • Assay Conditions : Standardize ATP concentrations, incubation times, and serum-free media to reduce variability .
  • Batch Purity : Re-test compounds with HPLC purity >98% to exclude impurity-driven effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.